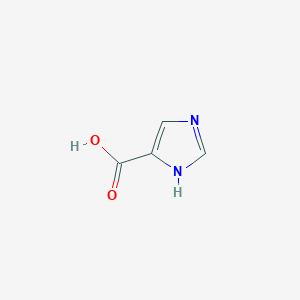

1H-Imidazole-4-carboxylic acid

描述

咪唑-4-羧酸,也称为 1H-咪唑-4-羧酸,是咪唑的衍生物,咪唑是一种含有两个氮原子在非相邻位置的五元杂环化合物。该化合物以咪唑环第四位上的羧酸基团为特征。 咪唑-4-羧酸广泛用于配位聚合物的合成,并在医药、农药和材料科学等各个领域具有重要应用 .

准备方法

合成路线和反应条件: 咪唑-4-羧酸的合成可以通过多种方法实现。一种常见的方法是,在镍催化剂存在下,使酰胺腈环化。 该方法通过质子脱金属化、互变异构化和脱水环化生成所需的产物 。 另一种方法包括酮和酰胺的氧化缩合,其中分子氧用于将α-酮碳氧化为二酮,然后在碱性条件下环化生成咪唑衍生物 .

工业生产方法: 咪唑-4-羧酸的工业生产通常涉及使用高效的催化体系和优化的反应条件,以获得高产率。 例如,据报道,在羧酸存在下使用铜催化剂可以促进咪唑的高区域选择性形成 .

化学反应分析

反应类型: 咪唑-4-羧酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成具有不同取代模式的咪唑衍生物。

还原: 还原反应可以产生咪唑衍生物的还原形式。

常见试剂和条件:

氧化: 常见的氧化剂包括分子氧和其他氧化剂。

还原: 使用氢气或金属氢化物等还原剂。

科学研究应用

咪唑-4-羧酸在科学研究中具有广泛的应用:

作用机制

咪唑-4-羧酸的作用机制涉及它通过其咪唑环和羧酸基团与分子靶标的相互作用。这些相互作用可以调节酶活性,与金属离子结合,并参与氢键和配位化学。 所涉及的具体途径取决于特定的应用和靶分子 .

类似化合物:

咪唑: 一种没有羧酸基团的基本杂环化合物。

组氨酸: 一种含有咪唑环的氨基酸。

苯并咪唑: 一种含有咪唑部分的稠环化合物。

独特之处: 咪唑-4-羧酸的独特之处在于它含有羧酸基团,这增强了它参与配位化学和与金属离子形成稳定配合物的能力。 这种特性使它区别于其他咪唑衍生物,并扩展了它的应用范围 .

相似化合物的比较

Imidazole: A basic heterocyclic compound without the carboxylate group.

Histidine: An amino acid containing an imidazole ring.

Benzimidazole: A fused ring compound with an imidazole moiety.

Uniqueness: Imidazole-4-carboxylic acid is unique due to the presence of the carboxylate group, which enhances its ability to participate in coordination chemistry and form stable complexes with metal ions. This property distinguishes it from other imidazole derivatives and expands its range of applications .

生物活性

1H-Imidazole-4-carboxylic acid (ICA) is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 112.09 g/mol

- Melting Point : 294-295 °C

- Density : 1.5 g/cm³

Mechanisms of Biological Activity

This compound is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Its mechanisms of action can be summarized as follows:

- Antimicrobial Activity : ICA and its derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, with certain analogs achieving over 90% inhibition at low concentrations. For instance, specific ring-substituted derivatives demonstrated a minimum inhibitory concentration (MIC) of less than 6.25 µg/ml against drug-sensitive strains and 25 µg/ml against drug-resistant strains .

- Antiviral Properties : Research indicates that ICA may inhibit the interaction between integrase and LEDGF/p75, a critical step in the HIV replication cycle. Certain derivatives of ICA have shown over 50% inhibition in disrupting this interaction, suggesting potential as an anti-HIV agent .

- Anticancer Potential : The compound has been implicated in the development of anticancer therapies due to its ability to modulate pathways involved in cell proliferation and apoptosis. Studies have indicated that ICA can influence the expression of genes related to cancer progression .

Study on Anti-Tuberculosis Activity

A study conducted by Gupta et al. (2004) investigated the anti-tuberculosis activity of various ring-substituted ICA derivatives. The results highlighted that compounds 2f and 2h exhibited remarkable efficacy, achieving >90% inhibition against M. tuberculosis H37Rv strains at concentrations below 6.25 µg/ml. The study concluded that these derivatives could serve as promising candidates for developing new anti-tuberculosis agents .

| Compound | R Group | % Inhibition | MIC (µg/ml) |

|---|---|---|---|

| 2f | c-CH | 91 | <6.25 |

| 2h | c-CH | 99 | <6.25 |

| 2a | CH(CH) | 20 | >6.25 |

Study on HIV Integrase Inhibition

In another study focused on HIV treatment, several ICA derivatives were tested for their ability to inhibit the integrase enzyme's activity. Carbohydrazide derivative 11e showed the highest inhibition rate of 89%, closely approaching that of the reference compound .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1H-Imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A widely cited method involves oxidative desulfurization using sodium tungstate (Na₂WO₄) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. Starting from acetyl glycine ethyl ester, the process includes enolization, cyclization, and hydrolysis. Optimal conditions are 60–70°C for 3–4 hours, achieving yields >75% .

- Key Variables : Catalyst loading (5–10 mol%), H₂O₂ concentration (30% w/w), and pH control (neutral to slightly acidic) are critical. Deviations can lead to byproducts like imidazole sulfoxides.

Q. How is this compound characterized structurally and chemically?

- Structural Confirmation : Nuclear Magnetic Resonance (¹H/¹³C NMR) is standard. For example, ¹H NMR in DMSO-d₆ shows peaks at δ 7.73 (s, NHCHN) and 7.62 (s, aromatic H) .

- Physicochemical Properties : Reported melting points vary (243–245°C vs. 292–294°C ), suggesting polymorphism or impurities. Density (1.524 g/cm³) and solubility (pH-dependent in aqueous buffers) are critical for formulation studies .

Q. What safety protocols are essential for handling this compound?

- Hazard Identification : The compound is classified as irritant (R36/37/38). Safety measures include using gloves, goggles, and fume hoods. Storage at 2–8°C in airtight containers prevents degradation .

- Emergency Protocols : In case of exposure, rinse affected areas with water and consult a physician. Neutralize spills with inert adsorbents like vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Catalyst Screening : Sodium tungstate outperforms alternatives (e.g., MoO₃) due to higher oxidative efficiency and lower side-reactivity. Substituting H₂O₂ with tert-butyl hydroperoxide reduces foaming but requires anhydrous conditions .

- Kinetic Analysis : Time-resolved FTIR or HPLC monitoring reveals that extending reaction time beyond 4 hours increases hydrolysis byproducts, suggesting a trade-off between yield and purity .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Mass Spectrometry : High-resolution ESI-Orbitrap MS provides exact mass data (e.g., m/z 111.03 [M-H]⁻), confirming molecular ions and fragmentation patterns .

- X-ray Crystallography : Limited data exist, but hydrogen-bonding networks (e.g., N–H···O interactions) can be inferred from related imidazole-carboxylic acid derivatives .

Q. How do pH and hydrogen bonding affect the compound’s stability and reactivity?

- pH-Dependent Behavior : In buffered solutions (pH 1–14), the carboxyl group deprotonates above pH 4.5, altering solubility and reactivity. Stability decreases in strongly alkaline conditions (pH >12) due to ring-opening reactions .

- Hydrogen Bonding : Computational studies (DFT) show intramolecular H-bonding between the carboxylic acid and imidazole N–H groups, stabilizing the zwitterionic form in aqueous media .

Q. How should researchers address discrepancies in reported physical data (e.g., melting points)?

- Validation Strategies : Reproduce synthesis using peer-reviewed protocols (e.g., ) and characterize via DSC (differential scanning calorimetry) to identify polymorphs. Cross-validate purity via HPLC (≥97% purity threshold) .

- Contamination Checks : Trace metal analysis (ICP-MS) can detect catalyst residues (e.g., tungsten), which may artificially elevate melting points .

属性

IUPAC Name |

1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCGTOZTHZDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147949 | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-84-0 | |

| Record name | 1H-Imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE82Z8U4GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。